molecular formula CH7N5O3 B042357 Aminoguanidine nitrate CAS No. 10308-82-4

Aminoguanidine nitrate

Cat. No. B042357
CAS RN: 10308-82-4
M. Wt: 137.1 g/mol
InChI Key: PMGFHEJUUBDCLU-UHFFFAOYSA-N
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Patent
US05041661

Procedure details

A process for preparing triaminoguanidine nitrate from relatively impure -99 percent)/commercial guanidine nitrate and commercial grade aqueous hydrazine (50-64 weight percent) in alcohol by: (1) adding enough hydrazine to form monoaminoguanidine nitrate, diaminoguanidine nitrate, or mixtures thereof, (2) physically removing the alcohol insoluble, solid impurities from the solution, (3) adding the remainder of the hydrazine needed to form triaminoguanidine nitrate, (4) adding nitric acid to adjust the pH to from 4.5 to 5.5, and (6) isolating the product triaminoguanidine nitrate.
Name
triaminoguanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][N:6]=[C:7]([NH2:11])[N:8](N)[NH2:9].[N+:12]([O-:15])([OH:14])=[O:13].NC(N)=N.NN>>[N+:1]([O-:4])([OH:3])=[O:2].[NH2:5][N:6]=[C:7]([NH2:11])[NH2:8].[N+:12]([O-:15])([OH:14])=[O:13].[NH2:5][NH:6][C:7]([NH:8][NH2:9])=[NH:11] |f:0.1,2.3,5.6,7.8|

Inputs

Step One
Name
triaminoguanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NN=C(N(N)N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].NC(=N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)(O)[O-].NN=C(N)N
Name
Type
product
Smiles
[N+](=O)(O)[O-].NNC(=N)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.